

Spectroscopic Properties of Diethyl Fluoromalonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl fluoromalonate

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This technical guide provides an in-depth overview of the spectroscopic properties of **diethyl fluoromalonate**, a key building block in the synthesis of various pharmaceutical compounds. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **diethyl fluoromalonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atom's environment within the molecule. Spectra are typically recorded in deuterated chloroform (CDCl_3) at room temperature (25°C).

Table 1: ^1H NMR Data for **Diethyl Fluoromalonate** (400 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
5.28	Doublet (d)	48.5	1H	CHF
4.33	Quartet (q)	7.0	4H	OCH ₂ CH ₃
1.34	Triplet (t)	7.0	6H	OCH ₂ CH ₃

Table 2: ¹³C NMR Data for **Diethyl Fluoromalonate** (101 MHz, CDCl₃)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
163.9	Doublet (d)	24.0	C=O
85.2	Doublet (d)	195.0	CHF
62.6	Singlet (s)	-	OCH ₂ CH ₃
13.9	Singlet (s)	-	OCH ₂ CH ₃

Table 3: ¹⁹F NMR Data for **Diethyl Fluoromalonate** (376 MHz, CDCl₃)[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-195.17	Doublet (d)	48.5	F

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **diethyl fluoromalonate**. The key absorption bands are indicative of C-H, C=O, and C-O bonds.

Table 4: Key IR Absorption Bands for **Diethyl Fluoromalonate**[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2985	Strong	C-H stretch (alkane)
1770-1745	Strong	C=O stretch (ester)
1300-1000	Strong	C-O stretch (ester)
~1032	Moderate	C-F stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **diethyl fluoromalonate** results in fragmentation patterns that can be used to confirm its molecular weight and aspects of its structure. The molecular ion peak is observed, and characteristic losses of ethoxy and carbethoxy groups are prominent.

Table 5: Mass Spectrometry Data for **Diethyl Fluoromalonate**

m/z	Proposed Fragment
178	[M] ⁺ (Molecular Ion)
133	[M - OCH ₂ CH ₃] ⁺
105	[M - COOCH ₂ CH ₃] ⁺
85	[O=C-CH-CO ₂] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **diethyl fluoromalonate** into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Gently agitate the vial until the sample is fully dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

Instrumental Parameters:

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- Nuclei: ^1H , ^{13}C , ^{19}F .
- Solvent: CDCl_3 .
- Temperature: 25°C .
- ^1H NMR:
 - Pulse sequence: Standard single pulse.
 - Number of scans: 8-16.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single pulse.
 - Number of scans: 128-1024 (or as needed for adequate signal-to-noise).
 - Relaxation delay: 2-5 seconds.
- ^{19}F NMR:
 - Pulse sequence: Standard single pulse (proton-coupled or decoupled).

- Number of scans: 16-64.
- Relaxation delay: 1-2 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **diethyl fluoromalonate** liquid directly onto the center of the ATR crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- After analysis, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **diethyl fluoromalonate** (approximately $100\text{ }\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a 2 mL GC autosampler vial and cap it.

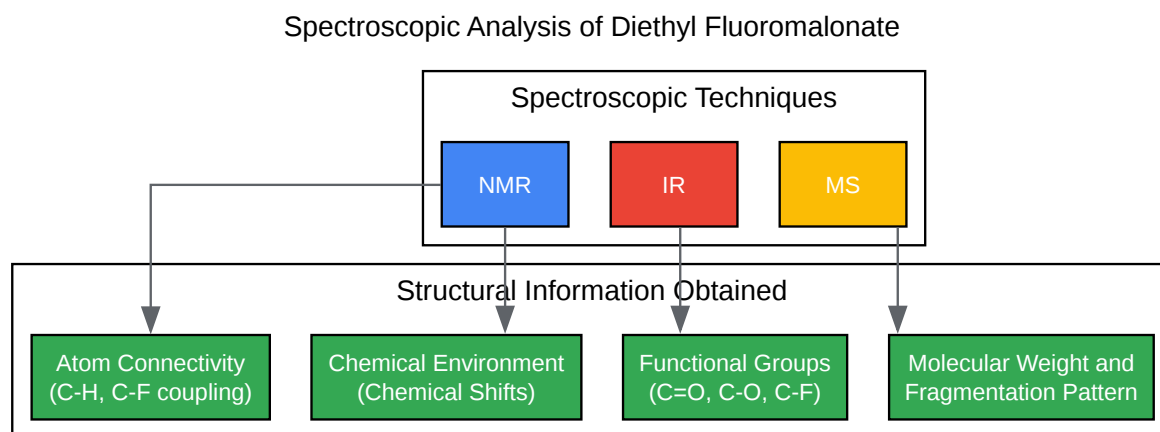
Instrumental Parameters:

- Gas Chromatograph:
 - Inlet: Split/splitless injector at 250°C .
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min .

- Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-300.

Visualizations

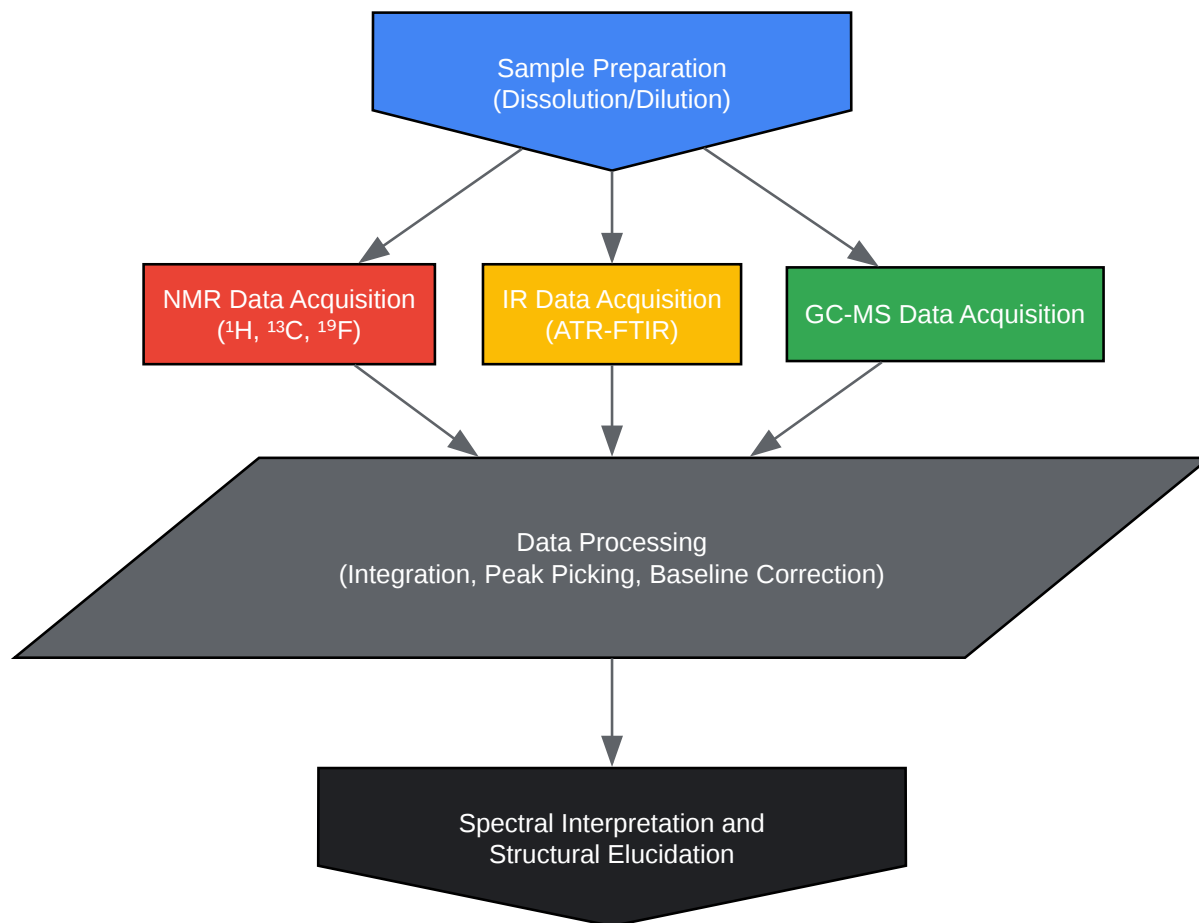
The following diagrams illustrate the logical relationships in the spectroscopic analysis of **diethyl fluoromalonate**.



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Caption: Relationship between spectroscopic techniques and structural information.

General Experimental Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

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References

- 1. chemwhat.com [chemwhat.com]
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